![molecular formula C10H10N2O3S2 B3733891 N-(4-oxo-1,3-thiazolidin-2-ylidene)-1-phenylmethanesulfonamide](/img/structure/B3733891.png)
N-(4-oxo-1,3-thiazolidin-2-ylidene)-1-phenylmethanesulfonamide
Overview
Description
N-(4-oxo-1,3-thiazolidin-2-ylidene)-1-phenylmethanesulfonamide, also known as OTZ, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. OTZ belongs to the class of thiazolidinone derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.
Mechanism of Action
N-(4-oxo-1,3-thiazolidin-2-ylidene)-1-phenylmethanesulfonamide exerts its therapeutic effects through the inhibition of various enzymes and proteins involved in the inflammatory and tumor cell signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins and other inflammatory mediators. N-(4-oxo-1,3-thiazolidin-2-ylidene)-1-phenylmethanesulfonamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(4-oxo-1,3-thiazolidin-2-ylidene)-1-phenylmethanesulfonamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-(4-oxo-1,3-thiazolidin-2-ylidene)-1-phenylmethanesulfonamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines.
Advantages and Limitations for Lab Experiments
N-(4-oxo-1,3-thiazolidin-2-ylidene)-1-phenylmethanesulfonamide has several advantages as a research tool. It is relatively easy to synthesize and has been found to exhibit low toxicity in animal models. However, there are also some limitations to its use in lab experiments. N-(4-oxo-1,3-thiazolidin-2-ylidene)-1-phenylmethanesulfonamide has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on N-(4-oxo-1,3-thiazolidin-2-ylidene)-1-phenylmethanesulfonamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully elucidate the mechanism of action of N-(4-oxo-1,3-thiazolidin-2-ylidene)-1-phenylmethanesulfonamide and to optimize its pharmacological properties for therapeutic use.
Scientific Research Applications
N-(4-oxo-1,3-thiazolidin-2-ylidene)-1-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, anti-diabetic, and anti-bacterial properties. N-(4-oxo-1,3-thiazolidin-2-ylidene)-1-phenylmethanesulfonamide has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene)-1-phenylmethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S2/c13-9-6-16-10(11-9)12-17(14,15)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROINXFVPACLST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NS(=O)(=O)CC2=CC=CC=C2)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=N\S(=O)(=O)CC2=CC=CC=C2)/S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene)-1-phenylmethanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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